molecular formula C6H5BrN2O B1331220 4-Bromopicolinamide CAS No. 62150-46-3

4-Bromopicolinamide

Cat. No. B1331220
CAS RN: 62150-46-3
M. Wt: 201.02 g/mol
InChI Key: HOKMIQUAXGAICH-UHFFFAOYSA-N
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Description

4-Bromopicolinamide is a chemical compound with the molecular formula C6H5BrN2O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 4-Bromopicolinamide consists of a pyridine ring with a bromine atom at the 4-position and a carboxamide group at the 2-position . The InChI code for 4-Bromopicolinamide is 1S/C6H5BrN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H, (H2,8,10) .


Physical And Chemical Properties Analysis

4-Bromopicolinamide is a solid under normal conditions . It has a molecular weight of 201.02 g/mol . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Bromopicolinamide and its derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, 4-(4-aminophenoxy)-N-propylpicolinamide, a derivative of picolinic acid, is a key intermediate in the synthesis of several biologically active compounds, especially in the context of cancer treatment. This compound, derived through a multi-step synthesis process, is integral in the development of small molecule inhibitors targeting cancer cell growth, metastasis, and proliferation (Xiong et al., 2018).

Development of PET Imaging Probes

4-Bromopicolinamide is instrumental in the development of positron emission tomography (PET) probes, particularly for the early detection of malignant melanoma. Research has shown that 4-bromopicolinamide-based PET probes, developed through direct radiofluorination, demonstrate promising results in tumor imaging, offering high tumor to muscle ratios and good in vivo stability. This is particularly significant for improving the survival rate of melanoma patients (Liu et al., 2013).

Antitumor and Antiviral Agents

Compounds synthesized from 4-bromopicolinamide derivatives have shown potential as antitumor agents. For example, novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their efficacy against different tumor cell lines, showing promising results in inhibiting cancer cell proliferation and progression (Meng et al., 2021). Additionally, 3-sulphonamido-quinazolin-4(3H)-one derivatives, synthesized using microwave techniques and derived from 4-bromopicolinamide, have shown antiviral activities against a range of viruses including influenza and severe acute respiratory syndrome coronavirus (Selvam et al., 2007).

Drug Design and Development

4-Bromopicolinamide derivatives are utilized in the design and development of new drugs. For example, the synthesis and evaluation of 4-phenylquinazoline-based BRD4 inhibitors for treating cardiac fibrosis involve the use of these compounds. Such research contributes to the discovery of new treatments for various diseases, including cancer and heart failure (He et al., 2021)

Safety And Hazards

The safety data sheet for 4-Bromopicolinamide indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-bromopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKMIQUAXGAICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351208
Record name 4-Bromopicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopicolinamide

CAS RN

62150-46-3
Record name 4-Bromopicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RM Sbenati, SO Zaraei, MI El-Gamal, HS Anbar… - European journal of …, 2021 - Elsevier
Sorafenib is one of the clinically used anticancer agents that inhibits several kinases. In this study, novel indole-based rigid analogues of sorafenib were designed and synthesized in …
Number of citations: 13 www.sciencedirect.com
JS Babra - 2021 - centaur.reading.ac.uk
CyMe4-BTBP and CyMe4-BTPhen are ligands planned for use in the selective actinide process (SANEX). The process was devised to extract the minor actinides from the lanthanides …
Number of citations: 2 centaur.reading.ac.uk
RL Policarpo, L Decultot, E May… - Journal of medicinal …, 2019 - ACS Publications
Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme that methylates nicotinamide (NAM) using cofactor S-adenosylmethionine (SAM). NNMT overexpression has been …
Number of citations: 42 pubs.acs.org
G AJG - researchgate.net
(57) Abstract: The present invention is directed to compounds of formula (I) wherein R", R', R", and A are defined herein. The present invention also provides for pharmaceutical …
Number of citations: 0 www.researchgate.net

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